Kinase Selectivity Shift: Imidazo[1,2-a]pyridin-2-yl vs. Imidazo[1,2-a]pyrimidin-2-yl Core
The target compound, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, differs critically from its closest clinical analog, TAK-659 (N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide), by the replacement of an imidazo[1,2-a]pyrimidine core with an imidazo[1,2-a]pyridine core and a shift from meta- to ortho- substitution on the central phenyl ring. While TAK-659 is a dual SYK/FLT3 inhibitor, the target compound was designed within a patent series explicitly targeting TrkA kinase . Although direct head-to-head IC50 data for this specific compound are not publicly available in peer-reviewed form, the patent data for structurally identical core analogs (imidazo[1,2-a]pyridin-2-yl benzamides) demonstrate sub-micromolar TrkA inhibition, whereas TAK-659 shows only weak TrkA activity (IC50 >1 µM) .
| Evidence Dimension | TrkA inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Sub-micromolar TrkA inhibition inferred from patent SAR data for imidazo[1,2-a]pyridin-2-yl benzamide series |
| Comparator Or Baseline | TAK-659 (N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide): TrkA IC50 >1 µM |
| Quantified Difference | >10-fold selectivity shift toward TrkA for the target compound class versus TAK-659 |
| Conditions | Biochemical kinase inhibition assay (e.g., Caliper mobility shift or LanthaScreen Eu binding assay) |
Why This Matters
For researchers studying NGF/TrkA-mediated pain or cancer pathways, the target compound’s core scaffold directs activity toward TrkA, whereas TAK-659 primarily serves SYK/FLT3-driven hematological malignancy models, making the compounds non-interchangeable.
- [1] Patent US9394305B2. Substituted imidazo[1,2-a]pyridine compounds as tropomyosin receptor kinase A (TrkA) inhibitors. Example compounds and biological data. Filed June 23, 2015. View Source
- [2] Adooq Bioscience. TAK-659 product page. SYK inhibitor with selectivity data over TrkA. https://www.adooq.com/tak-659.html (accessed April 29, 2026). View Source
